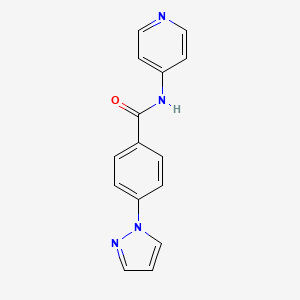
4-pyrazol-1-yl-N-pyridin-4-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-pyrazol-1-yl-N-pyridin-4-ylbenzamide, also known as PPNB, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a range of interesting properties, including anti-inflammatory, anticancer, and antifungal activities. In
Mecanismo De Acción
The mechanism of action of 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide has been shown to inhibit the activity of COX-2, which is involved in the production of pro-inflammatory prostaglandins. 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide has been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
4-pyrazol-1-yl-N-pyridin-4-ylbenzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, anticancer, and antifungal activities, 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide has been shown to have antioxidant activity. It has also been shown to inhibit the production of nitric oxide, which is involved in the regulation of vascular tone. Additionally, 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide has been shown to have neuroprotective effects, with studies showing that it can protect against oxidative stress-induced neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide in lab experiments is its broad range of activities. 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide has been shown to exhibit anti-inflammatory, anticancer, antifungal, antioxidant, and neuroprotective activities, making it a versatile compound for studying various biological processes. However, one limitation of using 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide is its potential toxicity. Some studies have reported that 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide can be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide. One area of interest is the development of 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide-based therapeutics for the treatment of inflammatory diseases, cancer, and fungal infections. Another area of interest is the investigation of the molecular mechanisms underlying the various activities of 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide. Additionally, further studies are needed to determine the safety and toxicity of 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide in vivo, as well as its pharmacokinetics and pharmacodynamics.
Métodos De Síntesis
The synthesis of 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide involves the reaction of 4-pyrazol-1-ylbenzoic acid with pyridine-4-carboxylic acid and thionyl chloride in the presence of triethylamine. The resulting product is then treated with an amine to form 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide. This synthesis method has been optimized for high yield and purity, and has been used in many studies of 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide.
Aplicaciones Científicas De Investigación
4-pyrazol-1-yl-N-pyridin-4-ylbenzamide has been the subject of extensive research for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide has also been found to have anticancer activity, with studies showing that it can induce apoptosis in cancer cells. Additionally, 4-pyrazol-1-yl-N-pyridin-4-ylbenzamide has been shown to have antifungal activity against Candida albicans.
Propiedades
IUPAC Name |
4-pyrazol-1-yl-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(18-13-6-9-16-10-7-13)12-2-4-14(5-3-12)19-11-1-8-17-19/h1-11H,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLLBFXCMOTEJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-pyrazol-1-yl-N-pyridin-4-ylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Morpholin-4-yl-[1-(2-phenylquinoline-4-carbonyl)piperidin-4-yl]methanone](/img/structure/B7480985.png)
![1-[4-(1-Adamantyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride](/img/structure/B7480993.png)
![N1-[4-(1,3-oxazol-5-yl)phenyl]-2-chloroacetamide](/img/structure/B7481000.png)
![4-[[4-(4-Methoxybenzoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7481006.png)
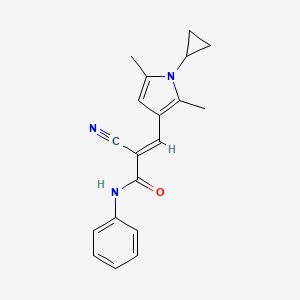
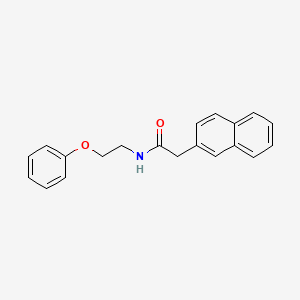
![[4-(2,6-Dichlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7481029.png)
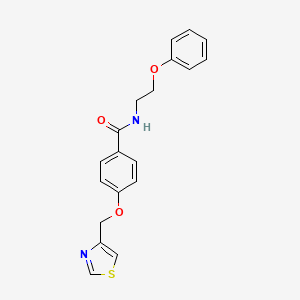
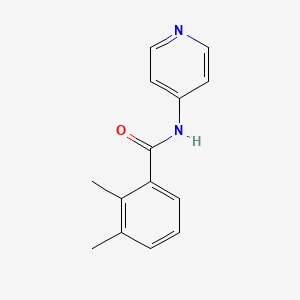
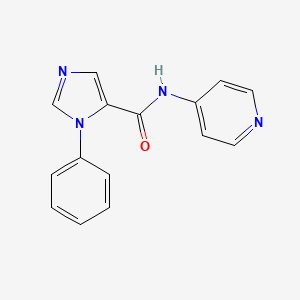
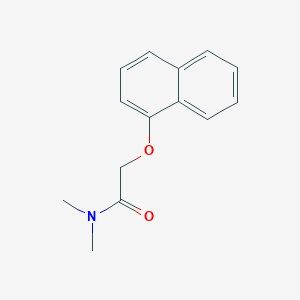
![N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7481076.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7481077.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]benzamide](/img/structure/B7481085.png)